![molecular formula C19H21BCl2O3 B2733753 1,3,2-Dioxaborolane, 2-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246728-07-2](/img/structure/B2733753.png)

1,3,2-Dioxaborolane, 2-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

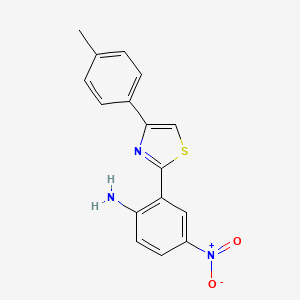

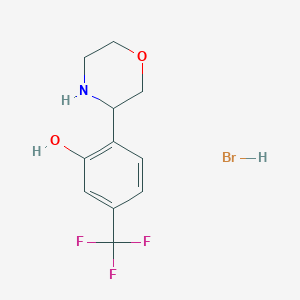

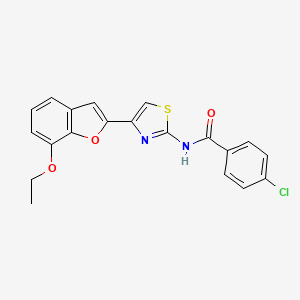

1,3,2-Dioxaborolane, 2-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a transition metal catalyzed carbon–carbon bond forming reaction . These reagents are generally stable, readily prepared, and environmentally benign .

Chemical Reactions Analysis

In the context of SM coupling, organoboron reagents participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . This reaction is facilitated by the relatively stable nature of organoboron reagents and their rapid transmetalation with palladium(II) complexes .Aplicaciones Científicas De Investigación

Serendipitous Synthesis of Oligo-Silacyclohepta-Dienes

In an unexpected synthesis process, researchers discovered the formation of oligo-silacyclohepta-dienes through the reaction of 1,4-dilithiotetraphenylbutadiene with vinyltrichlorosilane. This reaction produced a compound and its oligomer, which upon methanol treatment, yielded its dimethoxy derivative. This finding opens up new pathways in the synthesis of silacyclohepta-dienes, showcasing the versatility of dioxaborolane derivatives in organic synthesis (WooHee-Gweon et al., 2000).

Unique Protecting Group for Silicon Synthesis

The 2,4,6-Trimethoxyphenyl unit has been identified as a unique protecting group for silicon in chemical syntheses. Research demonstrates its utility in selectively cleaving the trimethoxyphenyl group in the presence of various acid-labile groups, offering a new approach to synthesizing and manipulating chlorosilanes. This advancement highlights the role of dioxaborolane derivatives in facilitating complex organic synthesis processes (Friedrich Popp et al., 2007).

Precision Synthesis of Poly(3-hexylthiophene)

A study on the precision synthesis of poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization of a specific dioxaborolane derivative showcases the potential of these compounds in polymer science. The process resulted in polymers with narrow molecular weight distributions and high regioregularity, indicating the efficacy of dioxaborolane derivatives in controlled polymer synthesis (T. Yokozawa et al., 2011).

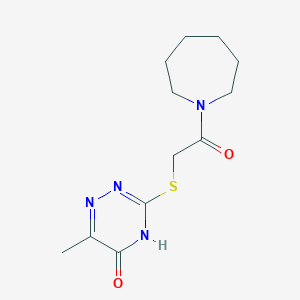

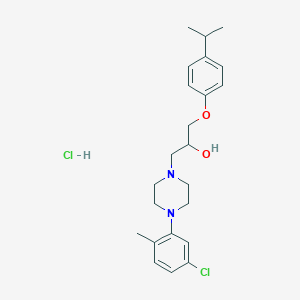

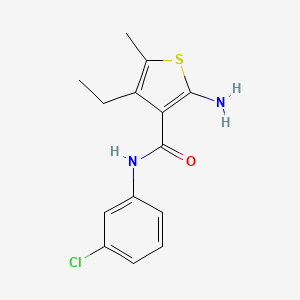

Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives

The synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives from dioxaborolane compounds was explored, with findings indicating these derivatives' potential as serine protease inhibitors. This research underlines the importance of dioxaborolane derivatives in developing pharmaceutical agents (J. Spencer et al., 2002).

Development of Poly(tetramethyl-1,4-silphenylenesiloxane) Derivatives

Research into the synthesis and characterization of poly(tetramethyl-1,4-silphenylenesiloxane) derivatives with oxyethylene substituents showcases the role of dioxaborolane derivatives in materials science. These derivatives exhibit unique properties, such as varied melting points and thermostability, indicating their potential in developing new materials (N. Nemoto et al., 2006).

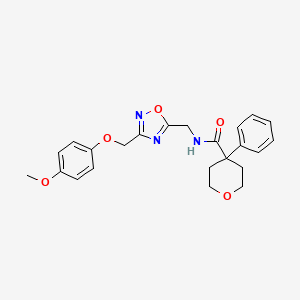

Catalyzed Diboration of Bis(4-methoxyphenyl)ethyne

A study detailing the catalyzed diboration of bis(4-methoxyphenyl)ethyne by a dioxaborolane compound to produce a specific cis-arranged boronate ester adds to the understanding of catalytic processes in organic chemistry. This work demonstrates the utility of dioxaborolane derivatives in facilitating complex catalytic reactions (W. Clegg et al., 1996).

Propiedades

IUPAC Name |

2-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-6-5-7-16(10-14)23-12-13-8-9-15(21)11-17(13)22/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXRJNGCHRMFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BCl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2733672.png)

![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B2733683.png)

![{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B2733688.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2733692.png)